Rocuronium bromide
Overview
Description
Synthesis Analysis
Rocuronium bromide's chemical synthesis has not been detailed in the available literature through this search. However, its development was aimed at creating a muscle relaxant with a rapid onset of action to serve as an alternative to succinylcholine, especially for rapid-sequence intubation. Rocuronium is a derivative of vecuronium, with modifications intended to enhance its onset time and effectiveness as an intubating agent (Khuenl-Brady Ks, 1993).
Molecular Structure Analysis
The molecular structure of rocuronium bromide includes a 2-morpholino and 16 N-allyl-pyrrolidino derivative of the 3-hydroxy metabolite of vecuronium. This structural modification contributes to its pharmacological profile, offering a faster onset of action compared to other non-depolarizing neuromuscular blocking agents. The molecular structure plays a crucial role in its interaction with the nicotinic acetylcholine receptor, preventing acetylcholine from binding and thus inhibiting neuromuscular transmission.
Chemical Reactions and Properties
Rocuronium bromide's action mechanism involves competing with acetylcholine for binding sites on the nicotinic receptor at the neuromuscular junction. This competition prevents the depolarization of the muscle cell membrane and results in muscle relaxation. The steroidal structure of rocuronium is essential for its affinity and specificity to the receptor sites.
Physical Properties Analysis
Specific physical properties of rocuronium bromide, such as solubility in water and stability at different pH levels, have not been detailed in the literature available through this search. Typically, these properties are crucial for determining the formulation of the drug for intravenous administration, ensuring its effectiveness and safety for clinical use.
Chemical Properties Analysis
The chemical properties of rocuronium bromide, including its reactivity and interactions with other compounds, are designed to maximize its efficacy as a muscle relaxant with minimal side effects. Its steroidal backbone is key to its function, with modifications aimed at improving its pharmacokinetic profile for use in anesthesia.
Scientific Research Applications
General Anesthesia and Controlled Ventilation : Rocuronium bromide serves as a neuromuscular blocking agent. It's often determined in biological samples using methods like liquid chromatography, thin-layer chromatography, and gas chromatography (Lestari & Indrayanto, 2021).
Rapid Tracheal Intubation : Due to its fast onset of action and less extensive breakdown products, rocuronium bromide is considered an effective muscle relaxant for rapid tracheal intubation (Khuenl-Brady & Sparr, 1996).
Inflammation and Pain Management : It's found to induce inflammation and pain in vascular endothelial cells by suppressing nitric oxide production and enhancing prostaglandin E2 synthesis (Baek et al., 2016).
Use in Pediatric Surgery : Rocuronium bromide, along with cysatracurium besylate, ensures controlled and deep relaxation during endosurgical operations in children (Makushkin et al., 2005).
Cesarean Section : It is safe for use in rapid sequence induction during cesarean sections, with intubating conditions similar to those of Suxamethonium (Abu-Halaweh et al., 2007).
Development of Reversal Agents : Cyclodextrin-derived host molecules can reverse the muscle relaxation caused by rocuronium bromide, aiding rapid recovery in patients after surgery without cardiovascular side effects (Adam et al., 2002).
Pain Reduction on Injection : Pharmacological interventions like acetaminophen and phenylephrine, and non-pharmacological ones such as ice packs and warm compress, are effective in reducing pain on injection in children and adults (Prabhakar et al., 2016).
Genotoxicity Assessment : Rocuronium bromide is clastogenic but not cytotoxic to cultured human peripheral blood lymphocytes, increasing chromosome aberrations but not sister chromatid exchange (Zan et al., 2011).
Interaction with Anesthetic Agents : Inhalational anesthetic agents can enhance its neuromuscular blockade effect, prolong its duration, and reduce dosage, but may delay its reversal by anticholinesterase agents (Zhang & Xu, 2008).
Neuromuscular Recovery in Infants : Recovery in infants is longer than in children and adults, with smaller infants needing longer recovery times (Rapp et al., 2004).
Safety And Hazards
Rocuronium bromide is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, it is recommended to flush the affected area with copious amounts of water and seek medical attention .
Future Directions
Rocuronium bromide is widely used to produce muscle relaxation to help facilitate surgery and ventilation of the lungs in elective and emergent situations . It has the distinct advantage of being fast-acting and reversible . Future research may focus on optimizing its use in different clinical scenarios and investigating potential adverse reactions .
properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTJKRAYGYRUJK-FMCCZJBLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023566 | |
Record name | Rocuronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rocuronium bromide | |
CAS RN |
119302-91-9 | |
Record name | Rocuronium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119302-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rocuronium bromide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rocuronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)-, bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROCURONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I65MW4OFHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.